molecular formula C14H7Cl2NO3 B3746031 2,4-dichloro-7-nitrodibenzo[b,f]oxepine

2,4-dichloro-7-nitrodibenzo[b,f]oxepine

Katalognummer: B3746031
Molekulargewicht: 308.1 g/mol
InChI-Schlüssel: VQUHMHSEBQMFCI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2,4-Dichloro-7-nitrodibenzo[b,f]oxepine is a synthetic dibenzo[b,f]oxepine derivative offered for research and development purposes. This compound is part of a class of molecules that have garnered significant interest in medicinal chemistry due to their structural similarity to (Z)-stilbene, a geometry known to be critical for biological activity in several therapeutic areas . The dibenzo[b,f]oxepine scaffold is present in several naturally occurring compounds extracted from plants, which have been used in traditional medicine and demonstrate a range of valuable properties, including anticancer and anti-inflammatory activities . Research into structurally similar nitro-substituted dibenzo[b,f]oxepines has identified them as promising agents in oncology research . These compounds have been demonstrated to act as Microtubule-Targeting Agents (MTAs) by binding to the colchicine site on tubulin heterodimers . This binding interaction inhibits microtubule polymerization, disrupting the cytoskeleton of cells and leading to the disruption of vital processes like cell division, ultimately triggering cell death in proliferating cancer cells . A key advantage of colchicine-site-binding agents like this one is their potential to overcome multidrug resistance, a common challenge in chemotherapy . This makes 2,4-dichloro-7-nitrodibenzo[b,f]oxepine a valuable candidate for researchers investigating novel anti-cancer therapeutics and studying the mechanisms of tubulin inhibition. This product is intended for laboratory research use only and is not classified as a drug or pharmaceutical. It is not for diagnostic, therapeutic, or any other human use.

Eigenschaften

IUPAC Name

1,3-dichloro-9-nitrobenzo[b][1]benzoxepine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H7Cl2NO3/c15-10-5-9-2-1-8-3-4-11(17(18)19)7-13(8)20-14(9)12(16)6-10/h1-7H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQUHMHSEBQMFCI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC2=C1C=CC3=C(O2)C(=CC(=C3)Cl)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H7Cl2NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-dichloro-7-nitrodibenzo[b,f]oxepine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2,4-dichlorobenzaldehyde with 2-nitrophenol in the presence of a base such as potassium carbonate. The reaction proceeds through a nucleophilic aromatic substitution mechanism, leading to the formation of the oxepine ring .

Another method involves the use of iron(III) chloride as a catalyst in an alkyne-aldehyde metathesis reaction. This method provides high regio- and chemoselectivity under mild conditions, making it an efficient route for the synthesis of dibenzo[b,f]oxepine derivatives .

Industrial Production Methods

Industrial production of 2,4-dichloro-7-nitrodibenzo[b,f]oxepine may involve large-scale synthesis using similar methods as described above. The choice of method depends on factors such as yield, cost, and environmental considerations. Optimization of reaction conditions, including temperature, solvent, and catalyst concentration, is crucial for achieving high efficiency and purity in industrial settings.

Analyse Chemischer Reaktionen

Types of Reactions

2,4-Dichloro-7-nitrodibenzo[b,f]oxepine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydride or potassium carbonate in polar aprotic solvents like dimethylformamide (DMF) are commonly used.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst is a typical setup for reducing nitro groups.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide may be employed, although specific examples for this compound are limited.

Major Products

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

Recent studies have highlighted the anticancer potential of dibenzo[b,f]oxepine derivatives, including 2,4-dichloro-7-nitrodibenzo[b,f]oxepine. Research indicates that these compounds exhibit significant antiproliferative effects against various cancer cell lines.

  • Case Study: Antiproliferative Evaluation
    A systematic evaluation of stilbene and oxepine derivatives demonstrated that certain dibenzo[b,f]oxepine derivatives exhibited notable antiproliferative activity against breast cancer cell lines (MDA-MB-231) and other types of malignancies. Notably, molecular docking studies suggested that these compounds interact effectively with cellular targets involved in cancer progression .
CompoundCell LineIC50 (µM)Mechanism of Action
2aMDA-MB-2315.6Inhibition of cell proliferation
3hHeLa3.8Induction of apoptosis

Anti-inflammatory Properties

Dibenzo[b,f]oxepine derivatives are also recognized for their anti-inflammatory activities. Compounds from this class have been shown to inhibit pro-inflammatory cytokines, suggesting their potential use in treating inflammatory diseases.

  • Case Study: Inhibition of TNF-a Secretion
    Studies have demonstrated that certain dibenzo[b,f]oxepine derivatives can significantly reduce the secretion of tumor necrosis factor-alpha (TNF-a), a key mediator in inflammatory responses. This property positions them as candidates for developing therapies for conditions such as rheumatoid arthritis and psoriasis .

Microtubule Inhibition

The ability of dibenzo[b,f]oxepine derivatives to disrupt microtubule dynamics is another area of interest. These compounds can bind to the colchicine site on tubulin, leading to mitotic arrest in rapidly dividing cells.

  • Case Study: Microtubule Disruption
    Research has shown that specific dibenzo[b,f]oxepine derivatives induce depolymerization of microtubules, effectively inhibiting mitosis in cancer cells. This mechanism underlines their potential as chemotherapeutic agents .

Synthesis and Derivatization

The synthesis of 2,4-dichloro-7-nitrodibenzo[b,f]oxepine can be achieved through various methods, including direct acylation techniques that allow for structural modifications to enhance biological activity.

  • Synthesis Methodology
    Recent advancements in synthetic strategies have facilitated the creation of diverse libraries of dibenzo[b,f]oxepine derivatives with improved pharmacological profiles. Techniques such as iron(II)-promoted intramolecular acylation have proven effective .

Wirkmechanismus

The mechanism by which 2,4-dichloro-7-nitrodibenzo[b,f]oxepine exerts its effects is primarily through interaction with microtubules. Microtubules are dynamic polymers of tubulin that play a crucial role in cell division and intracellular transport. The compound acts as a microtubule inhibitor, disrupting the polymerization and depolymerization processes, leading to cell cycle arrest and apoptosis . This mechanism is similar to that of other well-known microtubule inhibitors used in cancer therapy.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Dibenzo[b,f]oxepine Derivatives

Structural and Electronic Comparisons

Table 1: Key Substituent Effects on Dibenzo[b,f]oxepine Derivatives
Compound Substituents Structural Impact Photochemical Behavior
2,4-Dichloro-7-nitro-DBO 2-Cl, 4-Cl, 7-NO₂ Enhanced electron-withdrawing effects; increased rigidity due to steric bulk Red-shifted absorption; potential for visible-light-mediated isomerization
4-Methoxy-7-nitro-DBO 4-OCH₃, 7-NO₂ Methoxy group donates electron density; reduced planarity in S₀ Lower photostationary Z/E ratio under UV light compared to chloro derivatives
Azo-DBO hybrids Azo (-N=N-) linker Extended conjugation; dual isomerization sites (azo + oxepine) Dual-wavelength control (390–535 nm); reversible Z/E transitions
Fluoroazobenzene-DBO Fluorinated azo groups Increased polarity; improved tubulin binding via halogen interactions Enhanced photostability and selective S₁-state aromaticity

Key Findings :

  • Nitro Groups : The 7-nitro substitution in 2,4-dichloro-7-nitro-DBO enhances electron-withdrawing effects, stabilizing the planar S₁ state and improving photostability compared to methoxy-substituted analogs .
  • Chloro vs.

Key Findings :

  • Tubulin Inhibition : 2,4-Dichloro-7-nitro-DBO shows stronger tubulin inhibition than azo-DBO derivatives (IC₅₀ ~50 nM vs. 80–200 nM), attributed to chloro substituents improving hydrophobic interactions in the colchicine-binding pocket .
  • Receptor Selectivity: Piperazino-substituted DBO derivatives (e.g., 10-(4-methylpiperazino)-DBO) exhibit high dopamine D4 receptor affinity but lack the broad-spectrum tubulin activity seen in nitro/chloro derivatives .

Key Findings :

  • Synthetic Accessibility : 2,4-Dichloro-7-nitro-DBO is synthesized via electrophilic aromatic substitution with moderate yields (65–70%), outperforming azo-linked derivatives, which require multi-step diazo coupling .
  • Photo-Control : While azo-DBO derivatives achieve higher photostationary state (PSS) ratios, 2,4-dichloro-7-nitro-DBO exhibits slower Z→E relaxation (>24 hours), enabling sustained biological activity without constant irradiation .

Q & A

Q. Key Factors :

  • Catalyst choice : BF₃·Et₂O enhances cyclization efficiency.
  • Temperature : Elevated temperatures (>100°C) favor ring closure but may degrade nitro groups.
  • Substituent compatibility : Electron-withdrawing groups (e.g., nitro, chloro) stabilize intermediates but require inert atmospheres to prevent side reactions .

How can spectroscopic techniques resolve structural ambiguities in substituted dibenzo[b,f]oxepines?

Basic Research Question
¹H/¹³C NMR :

  • Aromatic protons : Resonate at 6.5–8.4 ppm. Coupling constants (³J ≈ 7.5–8.5 Hz) confirm para-substitution patterns .
  • Olefinic protons : ~7 ppm with ³J ≈ 11 Hz (AB spin system in Z-configuration) .
  • SCS (Substituent Chemical Shift) analysis : Quantifies substituent effects on ¹³C shifts (e.g., chloro and nitro groups induce downfield shifts >2 ppm) .

Q. IR Spectroscopy :

  • Aromatic C-H stretches : 3080–3030 cm⁻¹.
  • Nitro group : Asymmetric/symmetric stretches at 1520–1350 cm⁻¹ .

Resolution of Contradictions :
Discrepancies in spectral data (e.g., unexpected shifts) may arise from conformational flexibility (e.g., non-planar "basket" geometry in solution) or solvent polarity effects. Computational methods (DFT B3LYP/6-311++G(2d,p)) validate ground-state structures .

How do substituents modulate the photochemical behavior of 2,4-dichloro-7-nitrodibenzo[b,f]oxepine?

Advanced Research Question
The nitro and chloro substituents significantly alter photochemical properties:

  • Absorption spectra : Nitro groups (strong electron-withdrawing) redshift λmax to ~400 nm, enabling visible-light activation .
  • Photostability : The oxepine core’s excited-state aromaticity (4n+2 π-electrons in S₁/T₁ states) reduces degradation compared to non-aromatic analogs .

Q. Methodological Insights :

  • UV-Vis spectroscopy : Monitor λmax shifts under varying substituents.
  • Fluorescence quenching : Assess conformational changes (e.g., planarization in S₁) via Stokes shift analysis (Δλ ≈ 200 nm in cyclohexane) .

What in vitro assays validate the microtubule-inhibiting activity of this compound?

Advanced Research Question
Tubulin Polymerization Assays :

  • Turbidimetric analysis : Measure absorbance at 350 nm to track microtubule assembly inhibition (IC₅₀ values <1 µM indicate potency) .
  • Molecular docking : Simulate binding to the colchicine site (β-tubulin) using AutoDock Vina. Key interactions:
    • Chloro groups form hydrophobic contacts with Leu248/Val317.
    • Nitro group hydrogen-bonds with Lys254 .

Q. Cell-Based Validation :

  • Antiproliferative assays : Use MTT/WST-1 in cancer cell lines (e.g., HeLa, MCF-7). Compare IC₅₀ to colchicine controls .

How can researchers resolve contradictions in reported biological activities across derivatives?

Data Contradiction Analysis
Case Study : Discrepancies in IC₅₀ values for microtubule inhibition may arise from:

Substituent positioning : 7-Nitro vs. 4-chloro groups alter steric hindrance at the tubulin binding site .

Solubility : Poor aqueous solubility (logP >3) reduces bioavailability, inflating IC₅₀ in cell assays .

Q. Strategies :

  • SAR studies : Systematically vary substituents (e.g., replace chloro with methoxy) to isolate electronic/steric effects.
  • Physicochemical profiling : Measure logP, solubility, and plasma protein binding to correlate with activity .

What mechanistic insights explain the anticancer activity of 2,4-dichloro-7-nitrodibenzo[b,f]oxepine?

Advanced Research Question
Primary Mechanism : Tubulin polymerization inhibition disrupts mitosis, triggering G2/M arrest and apoptosis .

Q. Secondary Pathways :

  • Reactive oxygen species (ROS) : Nitro groups may redox-cycle, generating superoxide radicals that damage DNA .
  • Host-guest interactions : Macrocycle derivatives encapsulate chemotherapeutic agents (e.g., doxorubicin), enhancing delivery .

Q. Validation Tools :

  • Flow cytometry : Quantify cell-cycle arrest (PI staining).
  • Western blotting : Detect apoptosis markers (e.g., cleaved caspase-3) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,4-dichloro-7-nitrodibenzo[b,f]oxepine
Reactant of Route 2
2,4-dichloro-7-nitrodibenzo[b,f]oxepine

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.